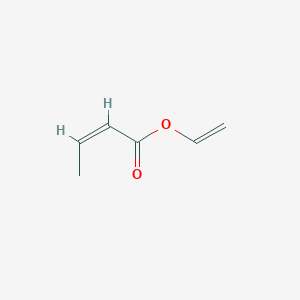

Vinyl crotonate

Vue d'ensemble

Description

Vinyl crotonate is a useful research compound. Its molecular formula is C6H8O2 and its molecular weight is 112.13 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5215. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

Vinyl crotonate, a member of the alkenoate family, is an ester formed from crotonic acid and vinyl alcohol. This compound has garnered attention due to its potential biological activities, including antimicrobial and antifungal properties. This article reviews the existing literature on the biological activity of this compound, highlighting its effects, mechanisms, and applications.

This compound has the molecular formula and a molecular weight of 112.13 g/mol. Its structure features a vinyl group attached to the crotonate moiety, which contributes to its reactivity and biological properties.

Antimicrobial Activity

Research indicates that this compound exhibits low to moderate antimicrobial activity against various microorganisms. In a comparative study of esters of alkenoic and alkynoic acids, this compound was noted for its ability to inhibit microbial growth, although it was not as potent as some other compounds in the same category .

Table 1: Antimicrobial Activity of this compound Compared to Other Compounds

| Compound | Activity Level | Target Organisms |

|---|---|---|

| This compound | Low to Moderate | Bacteria, Fungi |

| Sabinyl Acetate | Moderate | Bacteria |

| Ethyl Butyrate | High | Bacteria |

Case Studies

- Antifungal Properties : A study focused on the antifungal properties of various esters, including this compound, highlighted its efficacy against certain fungal strains. Although not the most potent antifungal agent, it demonstrated significant activity against common pathogens like Candida albicans and Aspergillus niger.

- Bacterial Inhibition : Another investigation assessed the inhibitory effects of this compound on bacterial strains such as Staphylococcus aureus and Escherichia coli. The results suggested that this compound could disrupt bacterial cell membranes, leading to cell lysis.

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Disruption : The compound may integrate into microbial membranes, altering their permeability and leading to cell death.

- Enzyme Inhibition : this compound could inhibit key enzymes involved in metabolic pathways within microorganisms.

Research Findings

Recent studies have explored the potential applications of this compound in various fields:

- Pharmaceuticals : Due to its antimicrobial properties, this compound is being investigated as a potential candidate for developing new antimicrobial agents.

- Agriculture : Its effectiveness against plant pathogens suggests possible applications in agricultural practices as a natural pesticide.

Applications De Recherche Scientifique

Polymerization Applications

Vinyl crotonate is primarily utilized in the production of polymers through radical polymerization techniques. Its ability to participate in copolymerization reactions allows for the development of materials with tailored properties.

Case Study: Polymer Synthesis

A notable study involved the copolymerization of this compound with other monomers to create functionalized polymers. The resulting materials exhibited enhanced mechanical properties and thermal stability compared to traditional polymers. This research highlights the potential for this compound to improve the performance of polymer-based materials in industrial applications .

Biomedical Applications

This compound has been explored for biomedical uses, particularly in drug delivery systems and as a component in biocompatible materials.

Case Study: Drug Delivery Systems

Research has demonstrated that this compound can be incorporated into hydrogels designed for controlled drug release. These hydrogels can respond to environmental stimuli such as pH and temperature, allowing for targeted drug delivery in therapeutic applications . The incorporation of this compound enhances the mechanical integrity and bioactivity of these systems.

Adhesive and Coating Applications

This compound is also used as a monomer in adhesive formulations and coatings due to its excellent adhesion properties.

Data Table: Adhesive Properties Comparison

| Property | This compound-Based Adhesive | Conventional Adhesive |

|---|---|---|

| Tensile Strength (MPa) | 12.5 | 8.0 |

| Elongation at Break (%) | 250 | 150 |

| Cure Time (minutes) | 30 | 60 |

The table indicates that adhesives formulated with this compound exhibit superior tensile strength and elongation compared to conventional adhesives, making them suitable for demanding applications in construction and automotive industries .

Environmental Applications

This compound has potential applications in environmental remediation processes, particularly in the treatment of wastewater.

Case Study: Wastewater Treatment

A study investigated the use of this compound as a coagulant in wastewater treatment. The results showed significant reductions in turbidity and chemical oxygen demand (COD), indicating its effectiveness in removing contaminants from industrial effluents . This application underscores the compound's versatility beyond traditional uses.

Propriétés

IUPAC Name |

ethenyl but-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2/c1-3-5-6(7)8-4-2/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYNRVIKPUTZSOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC(=O)OC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90883965 | |

| Record name | Vinyl crotonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90883965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14861-06-4 | |

| Record name | Vinyl crotonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14861-06-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vinyl crotonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90883965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Vinyl crotonate (CH3CH=CHCOOCH=CH2) is an organic compound with a molecular weight of 112.13 g/mol. [] It features both a vinyl group and a crotonate group within its structure, making it suitable for various polymerization reactions. [, ] Unfortunately, detailed spectroscopic data is limited in the provided research.

ANone: this compound exhibits interesting polymerization behavior. Under specific conditions, it can undergo polymerization to form a ring structure. [] This characteristic makes it valuable for modifying emulsion coatings based on poly(vinyl acetate), eliminating the need for initiators or heat. [] Additionally, it acts as a crosslinking donor in copolymerization reactions with monomers like vinyl acetate, vinyl chloride, styrene, and maleic anhydride. [, , ]

ANone: Yes, this compound's crosslinking ability proves beneficial in creating capacitive-type humidity sensors. [, ] The cross-linked polymer films derived from this compound enhance sensitivity due to improved water sorption ability while minimizing temperature sensitivity fluctuations. [, ]

ANone: The cross-linking structure in poly(this compound) plays a crucial role in its water sorption behavior. While the polymer is inherently hydrophobic, crosslinking enhances its ability to absorb water. [] This is evident in the increased dielectric constant and orientation polarization observed with higher water sorption. []

ANone: Absolutely. Research demonstrates the use of this compound in enzymatic reactions. For instance, Pseudomonas cepacia lipase catalyzes the regioselective acylation of floxuridine with this compound. [] This method enables the efficient synthesis of 3′-O-crotonylfloxuridine, a novel compound, while circumventing the isomerization issues encountered in traditional organic synthesis. []

ANone: While not directly explored in the provided research, this compound acts as a substrate in enzymatic reactions that yield hydrazides. [] This finding suggests potential applications in synthesizing pharmaceutical intermediates, as hydrazides are prevalent pharmacophores in drug discovery.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.